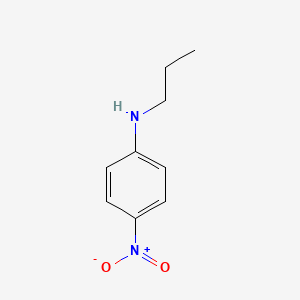

4-nitro-N-propylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-propylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-7-10-8-3-5-9(6-4-8)11(12)13/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROWFEAYAXMMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Nitro N Propylaniline and Its Derivatives

Direct Synthesis Approaches

Direct synthesis relies on two main strategies: the sequential addition of the nitro and propyl groups to an aniline (B41778) or benzene (B151609) precursor, or the direct displacement of a leaving group on a nitrobenzene (B124822) ring by propylamine (B44156).

This strategy can be executed in two different orders: N-propylation followed by nitration, or nitration followed by N-propylation. The choice of sequence significantly impacts the reaction's feasibility and outcome due to the powerful directing effects of the amino and nitro functional groups.

One common pathway involves the initial nitration of an aniline derivative, followed by the alkylation of the nitrogen atom. The most direct precursor is 4-nitroaniline (B120555). In this sequence, 4-nitroaniline is reacted with a propylating agent, such as propyl bromide or propyl chloride, to introduce the propyl group onto the amino nitrogen.

A second approach within this sequence begins with N-propylaniline, which is then nitrated. This involves the electrophilic aromatic substitution of N-propylaniline using a standard nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction must be carefully controlled to achieve the desired product.

To manage the high reactivity of the amino group and improve the yield of the para-isomer, a protection strategy is often employed. The amino group of aniline can first be acylated (for example, with acetic anhydride (B1165640) to form acetanilide). The resulting acetyl group moderates the activating effect and sterically hinders the ortho positions, favoring nitration at the para position. The nitro-acylated compound is then hydrolyzed (deprotected) to yield 4-nitroaniline, which can subsequently be N-propylated as described above.

Substituent effects are paramount in determining the position of nitration on the aromatic ring. The outcome of the synthesis is dictated by the electronic properties of the groups already present.

Amino/Alkylamino Group (-NH₂/-NHR): The N-propylamino group on N-propylaniline is a powerful activating, ortho-, para-directing group. Its lone pair of electrons on the nitrogen atom can be donated into the aromatic ring, increasing the electron density, particularly at the ortho and para positions, making them more susceptible to electrophilic attack by the nitronium ion (NO₂⁺). However, the high reactivity can lead to side reactions like oxidation or polysubstitution. Furthermore, in the strongly acidic conditions of nitration, the amine is protonated to form an anilinium ion (-NH₂R⁺), which is a deactivating, meta-directing group. This complex interplay requires careful control of reaction conditions, such as low temperatures (0–5°C), to favor para-substitution.

Nitro Group (-NO₂): The nitro group is a strong deactivating group due to its electron-withdrawing nature through both inductive and resonance effects. kochi-tech.ac.jp This deactivation reduces the ring's reactivity toward electrophiles and directs incoming groups to the meta position. This is why direct nitration of nitrobenzene followed by amination is not a viable route for para-substituted products.

When starting with N-propylaniline, the strong ortho-, para-directing influence of the N-propylamino group leads to a mixture of 2-nitro-N-propylaniline and 4-nitro-N-propylaniline. Separating these isomers can be challenging, which is why the pathway starting from 4-nitroaniline is often preferred for its superior regioselectivity.

The N-propylation of 4-nitroaniline is a nucleophilic substitution reaction where the amino group attacks the electrophilic carbon of a propyl halide. The efficiency of this reaction is highly dependent on the chosen conditions. Key parameters for optimization include the base, solvent, and propylating agent. Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used to deprotonate the aniline nitrogen, increasing its nucleophilicity. The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), or acetone (B3395972) under reflux conditions to drive the reaction to completion.

Table 1: Typical Conditions for N-Propylation of 4-Nitroaniline

| Parameter | Details | Source(s) |

|---|---|---|

| Substrate | 4-Nitroaniline | |

| Propylating Agent | Propyl bromide or Propyl chloride | |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone |

| Temperature | Reflux, moderate temperatures (e.g., 60–80°C) | |

An alternative industrial approach involves the vapor-phase alkylation of aniline with 1-propanol (B7761284) over a catalyst, such as Cu/SiO₂, to produce N-propylaniline, which would then be nitrated. researchgate.net

An alternative and highly effective strategy for synthesizing this compound is through nucleophilic aromatic substitution (SNAr).

This pathway involves the reaction of an aryl halide, which has a nitro group positioned ortho or para to a good leaving group (e.g., F, Cl), with a nucleophile. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, a suitable starting material is 1-chloro-4-nitrobenzene (B41953) or the more reactive 1-fluoro-4-nitrobenzene.

The reaction mechanism proceeds via a two-step addition-elimination process. youtube.com

Addition: The nucleophile, propylamine, attacks the carbon atom bearing the leaving group. This is possible because the strongly electron-withdrawing nitro group delocalizes the electron density of the ring, making this carbon electrophilic. kochi-tech.ac.jp This attack forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is stabilized by resonance, particularly by the para-nitro group. libretexts.orglibretexts.org

Elimination: The aromaticity of the ring is restored by the departure of the leaving group (e.g., chloride ion), resulting in the final product, this compound. libretexts.org

The presence of the nitro group para to the leaving group is crucial; it activates the ring towards nucleophilic attack and stabilizes the reaction intermediate, making the reaction feasible under relatively mild conditions. masterorganicchemistry.comlibretexts.org

Table 2: Nucleophilic Aromatic Substitution for this compound Synthesis

| Parameter | Details | Source(s) |

|---|---|---|

| Substrate | 1-Chloro-4-nitrobenzene or 1-Fluoro-4-nitrobenzene | libretexts.orgnih.gov |

| Nucleophile | Propylamine | nih.gov |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | libretexts.orgmasterorganicchemistry.com |

| Key Intermediate | Meisenheimer Complex | libretexts.orglibretexts.org |

| Product | this compound | |

Amination of Nitro-Substituted Benzene Derivatives

Mechanistic Investigations of Amine Reactivity in SNAr Reactions

The reactivity in SNAr reactions is profoundly influenced by the nature of the nucleophile and the solvent. uchile.cl Kinetic studies on the reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine across various solvents have shown that the reaction rate and even the mechanism can be drastically affected by the reaction medium. uchile.cl For instance, the reaction with propylamine is significantly favored in solvents that are capable of accepting hydrogen bonds. uchile.cl The rate constant for the reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine is 2.5 times faster in N,N-dimethylformamide (N,N-DMF) than in acetonitrile (MeCN), 20 times faster than in ethanol, and 98 times faster than in water. uchile.cl This highlights the critical role of solvent choice in optimizing reaction outcomes. uchile.cl

Recent studies have also indicated that not all SNAr reactions follow the classical two-step pathway. A growing number of these reactions are now understood to proceed through a concerted (cSNAr) mechanism, and some exist on a mechanistic continuum between stepwise and concerted. rsc.orgresearchgate.net This is particularly true for reactions involving azole nucleophiles with moderately electron-deficient aryl fluorides, which can proceed via a borderline mechanism subject to general base catalysis. rsc.org

Ring Transformation Reactions

Ring transformation represents a powerful strategy for constructing polysubstituted compounds that are otherwise difficult to access. chim.itkochi-tech.ac.jp This "Scrap & Build" approach involves reacting a substrate with a reagent, where a part of the substrate's structure is transferred to the reagent to form a new ring system. mdpi.com

A notable application of this strategy is the Three-Component Ring Transformation (TCRT), which can be used to synthesize various 2,6-disubstituted 4-nitroanilines. kochi-tech.ac.jp This method is particularly valuable as it often avoids the harsh nitration conditions typically required for preparing such compounds, which often necessitate protection and deprotection steps. encyclopedia.pub The TCRT of 1-methyl-3,5-dinitro-2-pyridone with aliphatic ketones in the presence of ammonium (B1175870) acetate (B1210297) as a nitrogen source yields these valuable nitroaniline structures. kochi-tech.ac.jpresearchgate.net This process provides a metal-free, user-friendly, and efficient route to a library of nitroaniline derivatives. encyclopedia.pubresearchgate.netkochi-tech.ac.jp

In this transformation, 1-methyl-3,5-dinitro-2-pyridone is an excellent substrate due to its high electron deficiency, low aromatic stabilization energy, and the presence of a good leaving group. mdpi.comnih.gov It effectively functions as a synthetic equivalent of the unstable nitromalonaldehyde. chim.itkochi-tech.ac.jp

The reaction is initiated by the formation of an enamine from an aliphatic ketone and the nitrogen source. kochi-tech.ac.jp When aliphatic ketones with two α-hydrogens are used, the enamine intermediate can attack the pyridone ring in two possible ways. kochi-tech.ac.jp One pathway leads to nitropyridines, while the other, involving the β-carbon of the enamine attacking the 6-position of the pyridone ring, results in the formation of 2,6-disubstituted 4-nitroanilines. kochi-tech.ac.jp

The nitrogen source plays a pivotal role in the TCRT, serving as both a nitrogen provider and an activator for the ketone. kochi-tech.ac.jp While ammonium acetate is commonly used, substituting it allows for the tailored synthesis of specific derivatives. researchgate.net A key innovation is the use of a primary amine, such as propylamine, in combination with acetic acid. kochi-tech.ac.jpresearchgate.net This modification facilitates the synthesis of N,N,2,6-tetrasubstituted 4-nitroanilines, allowing for easy modification of both the benzene ring and the amino group simply by changing the ketone and the amine. kochi-tech.ac.jp For example, the reaction of 1-methyl-3,5-dinitro-2-pyridone with 3-pentanone (B124093) and propylamine in the presence of acetic acid produces 2,6-dimethyl-4-nitro-N-propylaniline in excellent yield. kochi-tech.ac.jp

| Ketone | Amine | Product | Yield |

|---|---|---|---|

| 3-Pentanone | Propylamine | 2,6-Dimethyl-4-nitro-N-propylaniline | 99% |

| 3-Pentanone | Pyrrolidine | 1-(2,6-Dimethyl-4-nitrophenyl)pyrrolidine | 98% |

| 3-Pentanone | Diethylamine | N,N-Diethyl-2,6-dimethyl-4-nitroaniline | 99% |

| Cyclohexanone | Propylamine | 4-Nitro-N-propyl-5,6,7,8-tetrahydroacridin-2-amine | 98% |

Catalytic Synthesis Strategies

Transition-metal catalysis has revolutionized organic synthesis, providing efficient and selective methods for forming key chemical bonds.

Transition Metal-Catalyzed C-N Bond Formation for Anilines

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic chemistry, essential for synthesizing pharmaceuticals, agrochemicals, and materials. tcichemicals.comrsc.org Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. tcichemicals.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, is a prominent and widely used method for synthesizing anilines and their derivatives. tcichemicals.com This reaction is broadly applicable for creating aryl amines and nitrogen-containing heterocycles. tcichemicals.com

More recent strategies focus on the direct reductive cross-coupling of nitroarenes, which are readily available feedstocks. rsc.org This approach is highly atom-economical as it avoids the pre-reduction of the nitro group to an amine and subsequent protection/deprotection steps. rsc.org Various catalytic systems employing metals such as ruthenium, iron, manganese, and copper have been developed for the reductive coupling of nitroaromatics with compounds like olefins or ketones to produce N-alkylanilines. rsc.org For instance, a ruthenium-catalyzed reductive amination of ketones with nitroarenes using hydrogen gas as the reductant proceeds by first reducing the nitroarene to an amine, which then condenses with the ketone to form an imine that is subsequently hydrogenated. rsc.org Other innovative methods include nickel hydride (NiH)-catalyzed hydroamination of alkenes and alkynes, which has emerged as a key strategy for synthesizing amine derivatives. rsc.org

Role of Catalysts in Reaction Selectivity and Efficiency

A common method involves the reaction of 4-nitroaniline with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base catalyst in a polar aprotic solvent. Bases such as potassium carbonate (K₂CO₃) are frequently employed to deprotonate the amine, increasing its nucleophilicity towards the alkyl halide. The efficiency of this process is often enhanced by conducting the reaction at moderate temperatures in solvents like dimethylformamide (DMF).

More advanced catalytic systems utilizing transition metals have been developed to improve reaction efficiency and selectivity under milder conditions. These methods often employ alcohols as alkylating agents, which are considered greener alternatives to alkyl halides. nih.gov Heterogeneous catalysts, such as those based on cobalt, nickel, ruthenium, and iridium, have shown significant promise. nih.govacs.org For instance, metal-organic framework-derived CoNₓ nanoparticles on N-doped carbon (CoNₓ@NC) have been reported as highly efficient for the selective N-alkylation of anilines with alcohols. These catalysts operate via a hydrogen borrowing methodology, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the secondary amine. nih.gov The Co-N coordination within the catalyst structure is crucial for achieving high conversion and selectivity. nih.gov

Similarly, iridium and ruthenium complexes are effective for the N-alkylation of anilines with alcohols. acs.org Studies on various substituted anilines demonstrate that the electronic nature of the substituents on the aniline ring can influence reaction yields. While direct data for 4-nitroaniline in some studies is limited, the principles apply. The strong electron-withdrawing nature of the nitro group decreases the nucleophilicity of the amino group, potentially requiring more forcing conditions or more active catalysts compared to electron-rich anilines.

Table 1: Comparison of Catalytic Systems for N-Alkylation of Nitroanilines and Related Anilines

| Catalyst System | Alkylating Agent | Substrate | Key Conditions | Yield/Efficiency | Selectivity | Reference |

|---|---|---|---|---|---|---|

| K₂CO₃ | Isopropyl halide | 4-nitroaniline | DMF, mild heat | High | Good for mono-alkylation | |

| CoNₓ@NC | Alcohols | Aniline | Toluene, 120-130°C | Up to 99% | High for secondary amine | nih.gov |

| NHC–Ir(III) Complexes | Benzyl Alcohol | Aniline | tBuOK, 120°C | Up to 93% | High | acs.org |

| Pt Nanowires (EDA-modified) | - | Nitroarenes (reduction) | - | High Conversion | Favors N-arylhydroxylamine | whiterose.ac.uk |

| Fe/HCl or Pd/C | - | N-isopropyl-4-nitrobenzene (reduction) | Varies | High | Reduces nitro to amino |

Kinetic Studies of Catalyzed N-Propylation Reactions

Direct kinetic studies specifically for the catalyzed N-propylation of 4-nitroaniline are not extensively documented in publicly available literature. However, the principles of reaction kinetics can be understood from studies on related catalytic processes involving anilines and nitroaromatics. Such studies are fundamental to optimizing reaction conditions, understanding the reaction mechanism, and maximizing the yield of the desired product.

Kinetic analyses of catalytic N-alkylation reactions typically involve monitoring the concentration of reactants and products over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The data obtained allows for the determination of the reaction rate, the order of the reaction with respect to each component (substrate, alkylating agent, catalyst), and the activation energy.

For instance, kinetic studies on the reduction of nitroaromatics, a related field, show that many of these reactions follow pseudo-first-order kinetics when the reducing agent is in large excess. acs.org In the catalytic reduction of 4-nitroaniline using gold nanoparticle catalysts, the reaction rate is monitored by UV-vis spectroscopy, tracking the disappearance of the 4-nitrophenolate (B89219) ion. researchgate.net The rate constant in such systems is found to be dependent on catalyst concentration and temperature.

In the context of N-propylation, a proposed kinetic model would likely show a dependence on the concentrations of 4-nitroaniline, the propylating agent, and the catalyst. For a mechanism involving a transition metal catalyst and an alcohol as the propylating agent (hydrogen borrowing mechanism), the kinetics can be complex, involving several steps:

Oxidation of the alcohol to an aldehyde on the catalyst surface.

Condensation of the aldehyde with 4-nitroaniline to form a Schiff base (imine).

Reduction of the imine to the final product, this compound.

Advanced Synthetic Precursor Strategies

To overcome challenges associated with direct functionalization, such as poor regioselectivity or harsh reaction conditions, advanced strategies involving the use of pre-functionalized building blocks or the derivatization of precursors have been developed.

"Built-in" Methods Utilizing Nitrated Building Blocks

The "built-in" method is a synthetic strategy where a key functional group, in this case, the nitro group, is already incorporated into a building block which contains other functionalities. kochi-tech.ac.jp This approach is particularly valuable when direct nitration of the target molecule is difficult, leads to a mixture of isomers, or is incompatible with other functional groups present in the molecule. kochi-tech.ac.jp

Derivatization of Precursor Molecules for Enhanced Reactivity

Derivatization involves the chemical modification of a precursor molecule to enhance its reactivity or to direct a subsequent reaction towards the desired outcome. This is a powerful strategy for the synthesis of complex molecules like substituted 4-nitro-N-propylanilines.

One application of this strategy is to alter the electronic properties of the starting material. For example, introducing additional substituents onto the aniline ring can modulate the nucleophilicity of the amino group or the reactivity of the aromatic ring itself. The synthesis of 5-fluoro-2-nitro-N-propylaniline is an example where multiple functional groups are present, requiring a carefully planned synthetic sequence where precursors are derivatized in a stepwise manner.

Another approach involves introducing a functional group that facilitates a key bond-forming step. For instance, N-propargylic β-enaminones can serve as derivatized precursors. acs.org These molecules can be treated with 4-nitrobenzenesulfenyl chloride to undergo α-sulfenylation, followed by a nucleophilic cyclization to form complex heterocyclic structures. acs.org While this specific example leads to a different final product, it illustrates the principle of using a precursor with a built-in reactive handle (the propargyl group) to facilitate a specific transformation. By analogy, a precursor to this compound could be derivatized with a protecting group or an activating group to enhance the efficiency and selectivity of the N-propylation step. For example, using a trifluoroacetamide (B147638) group on a related isomer demonstrates how derivatization (acylation) followed by hydrolysis can be used to prepare a specific amine.

Reaction Mechanisms and Kinetic Studies of 4 Nitro N Propylaniline Transformations

Mechanisms of Nitro Group Transformations

The transformation of the nitro group in aromatic compounds like 4-nitro-N-propylaniline is a cornerstone of synthetic organic chemistry, primarily involving reduction to an amino group. This process can proceed through various mechanistic pathways, influenced by the choice of catalyst and reaction conditions.

Reductive Pathways of the Nitro Group

The reduction of aromatic nitro compounds is a well-studied yet complex process involving multiple steps and intermediates. numberanalytics.com The specific pathway and the final products are highly dependent on the reducing agent and the reaction environment.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. wikipedia.org This process typically utilizes hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. vaia.comslideshare.net The mechanism generally involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. Dihydrogen dissociates on the metal particles, and the hydrogen atoms are then transferred to the nitro group. researchgate.net

The process is often described by the Langmuir-Hinshelwood mechanism, where both reactants are adsorbed on the catalytic surface before reacting. researchgate.net An alternative pathway, the proton-electron transfer mechanism, suggests that hydrogen acts as an electron donor rather than a direct hydrogen atom donor. chemrxiv.org In this model, H2 oxidation on the metal sites generates protons and electrons, which are then transferred to the nitro group. chemrxiv.org The efficiency of catalytic hydrogenation can be influenced by factors such as the catalyst support, with materials like carbon and metal carbides playing a role in the electronic properties and hydrogen adsorption capabilities of the catalyst. researchgate.net For instance, the use of a Pd/C catalyst at low palladium loading has been shown to be effective for nitro group reductions. organic-chemistry.org

Table 1: Catalysts and Conditions for Nitroarene Reduction

| Catalyst System | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H2 or Triethylsilane | Effective at low Pd loading. | organic-chemistry.org |

| Nickel-Molybdenum Carbide (Ni-MoCx) | H2 | High activity and selectivity for various substituted nitroaromatics. | researchgate.net |

| Iron-based Catalyst | Formic Acid | Enables reduction under mild, base-free conditions. | organic-chemistry.org |

| Samarium(0) Metal with Viologen Catalyst | Electron Transfer | Chemoselective reduction of aromatic nitro groups. | organic-chemistry.org |

The reduction of nitroaromatic compounds can also proceed via electron transfer mechanisms, particularly when using metal-free catalysts or certain reducing agents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. researchgate.net In these processes, the catalyst facilitates the transfer of electrons from a donor (e.g., BH4-) to the nitroaromatic compound, which acts as the electron acceptor. researchgate.net The initial step is often a single-electron transfer to the nitroaromatic compound (ArNO2) to form a nitro anion-radical (ArNO2•−). nih.gov

During the reduction of nitroarenes, hydroxylamines (ArNHOH) are significant intermediates. numberanalytics.comwikipedia.org The reduction process typically proceeds from the nitro group to the nitroso group (-N=O), then to the hydroxylamine (B1172632), and finally to the amine (-NH2). numberanalytics.com The formation of hydroxylamine intermediates has been observed in various reduction systems. rsc.org

Nucleophilic Reactivity of the Amine Moiety

The amine group of this compound possesses nucleophilic character, allowing it to participate in a variety of organic reactions. This reactivity is a fundamental aspect of its chemical profile.

The amine group in aniline (B41778) and its derivatives is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with a wide range of electrophiles. The presence of the electron-withdrawing nitro group on the aromatic ring of this compound diminishes the nucleophilicity of the amine compared to unsubstituted aniline. However, it can still act as a nucleophile in various synthetic transformations. kochi-tech.ac.jpmdpi.com

For instance, N-alkylation of similar aniline structures can be achieved under certain conditions. mdpi.com The amine can participate in nucleophilic substitution reactions. The general reactivity of anilines as precursors for amides, imines, and azo compounds highlights their importance as nucleophilic building blocks in organic synthesis. rsc.org

Investigation of Amine Basicity and its Impact on Reaction Kinetics

The basicity of the amine group in this compound is a critical factor influencing its reactivity, particularly in reactions where the nitrogen atom acts as a nucleophile. Basicity is a measure of the availability of the nitrogen's lone pair of electrons to bond with a proton. In this compound, the presence of a strongly electron-withdrawing nitro group (-NO₂) at the para position significantly reduces the electron density on the nitrogen atom. This effect, transmitted through the aromatic ring via resonance and inductive effects, makes the lone pair less available for protonation, thereby decreasing the amine's basicity compared to unsubstituted N-propylaniline or aniline itself. masterorganicchemistry.comlibretexts.org

In reactions such as nucleophilic substitution or addition where the amine attacks an electrophilic center, the rate of reaction is often dependent on the nucleophilicity of the amine. Since nucleophilicity and basicity are closely related, the reduced basicity of this compound translates to lower nucleophilicity. Consequently, it will react more slowly than more basic anilines in these types of transformations. Kinetic studies on reactions of various substituted anilines consistently show that electron-withdrawing groups decrease the reaction rate constants. rsc.orgnih.gov For example, in reactions with electrophiles, the rate coefficient for the formation of the initial intermediate (k₁) is lower for anilines substituted with electron-withdrawing groups like nitro groups. nih.gov

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Selected Amines

| Compound | pKa of Conjugate Acid | Effect of Substituent |

| Dimethylamine | 10.73 | Alkyl groups are electron-donating, increasing basicity. minia.edu.eg |

| Aniline | 4.63 | Phenyl group is electron-withdrawing (net effect), decreasing basicity. |

| N-Propylaniline | 5.02 pku.edu.cnpku.edu.cn | N-propyl group is weakly electron-donating, slightly increasing basicity vs. aniline. |

| 4-Nitroaniline (B120555) | 1.0 | Para-nitro group is strongly electron-withdrawing, significantly decreasing basicity. |

| This compound | Estimated < 4.0 | The combined effect of the N-propyl and p-nitro groups results in a base weaker than N-propylaniline but potentially slightly stronger than 4-nitroaniline. |

| Note: The pKa for this compound is an estimate based on substituent effects. |

Electrophilic Aromatic Substitution on the Aromatic Ring

Further substitution on the aromatic ring of this compound is governed by the directing effects of the two existing substituents: the N-propylamino group (-NHCH₂CH₂CH₃) and the nitro group (-NO₂).

Influence of Nitro and Propyl Substituents on Ring Activation/Deactivation

The two substituents on the benzene (B151609) ring exert opposing effects on the ring's reactivity towards electrophiles. vanderbilt.edu

N-Propylamino Group (-NH-propyl): This group is a powerful activating substituent. cognitoedu.org The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system through resonance, which significantly increases the electron density of the ring, particularly at the ortho and para positions. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org The propyl group attached to the nitrogen also contributes a small activating effect through induction. libretexts.org

Nitro Group (-NO₂): This group is one of the strongest deactivating substituents. libretexts.orguomustansiriyah.edu.iq Through both a strong resonance effect (withdrawing π-electrons from the ring) and an inductive effect (pulling sigma-electron density due to the high electronegativity of nitrogen and oxygen), the nitro group substantially decreases the electron density of the aromatic ring. libretexts.orguomustansiriyah.edu.iq This makes the ring much less nucleophilic and therefore significantly less reactive towards electrophilic attack than benzene. libretexts.orguomustansiriyah.edu.iq

Regioselectivity in Further Substitution Reactions

Regioselectivity refers to the position at which the new substituent will attach to the aromatic ring. In disubstituted benzenes, the directing effects of the existing groups determine the outcome. libretexts.org

The N-propylamino group is an ortho, para-director. Since the para position (C4) is already occupied by the nitro group, it directs incoming electrophiles to the ortho positions (C2 and C6).

The nitro group is a meta-director. cognitoedu.org Relative to its position at C4, it directs incoming electrophiles to the meta positions (C2 and C6).

In this case, the directing effects of the two groups are reinforcing or cooperative ; both substituents direct the incoming electrophile to the same positions (C2 and C6). libretexts.org Therefore, electrophilic aromatic substitution on this compound will overwhelmingly occur at the positions ortho to the N-propylamino group and meta to the nitro group. Given the symmetry of the molecule, positions C2 and C6 are chemically equivalent.

Table 2: Directing Effects for Electrophilic Aromatic Substitution on this compound

| Substituent | Type | Directing Effect | Target Positions |

| -NH-propyl (at C1) | Activating | Ortho, Para | C2, C6 (para is blocked) |

| -NO₂ (at C4) | Deactivating | Meta | C2, C6 |

| Combined Effect | Reinforcing | - | C2, C6 |

Mechanistic Aspects of Derivatization Reactions Involving this compound

Derivatization reactions involve the chemical modification of a compound to alter its properties, often for analytical purposes. research-solution.comresearchgate.net For this compound, a key site for derivatization is the secondary amine group.

Imine Formation Mechanisms

This compound, as a secondary amine, can react with aldehydes or ketones to form an enamine, while primary amines form imines (Schiff bases). However, the term "imine formation" is often used more broadly in the context of C=N bond formation. The reaction of a primary amine with a carbonyl compound is a well-studied, reversible, acid-catalyzed process. lumenlearning.comlibretexts.org The mechanism proceeds through several key steps:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine after a proton transfer. libretexts.orglibretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. This converts the hydroxyl group into a much better leaving group (H₂O). lumenlearning.comlibretexts.org

Dehydration: The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and resulting in a positively charged species known as an iminium ion. libretexts.orglibretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst. libretexts.org

The pH of the reaction is crucial. The reaction is fastest at a mildly acidic pH (around 4-5). lumenlearning.com If the pH is too high, there is not enough acid to protonate the carbinolamine's hydroxyl group, slowing the dehydration step. If the pH is too low, most of the amine will be protonated, rendering it non-nucleophilic and stopping the initial attack on the carbonyl. lumenlearning.com

Kinetic Parameters of Derivatization Processes

The kinetics of derivatization reactions, such as imine formation, are heavily influenced by the electronic properties of the aniline derivative. The rate-limiting step can vary, but the initial nucleophilic attack is often critical.

Rigorous kinetic analyses of imine formation often reveal complex rate laws. For some reactions involving substituted anilines, the process can exhibit third-order kinetics. scispace.com The rate constants for the formation (k+) and hydrolysis (k-) of imines, as well as the equilibrium constant (K), have been determined for various aniline-aldehyde systems.

Table 3: Illustrative Kinetic Data for Imine Formation from Substituted Amines and Aldehydes

| Amine | Aldehyde | Equilibrium Constant K (M⁻¹) scribd.com | Forward Rate Constant k+ (M⁻¹·s⁻¹) scribd.com |

| Phenylmethanamine | 4-Nitrobenzaldehyde | 568 | 2.30 |

| Phenylmethanamine | Benzaldehyde | 884 | 3.32 |

| Phenylmethanamine | 4-Methoxybenzaldehyde | 2,680 | 3.74 |

| Aniline | 4-Nitrobenzaldehyde | 53.9 | 0.223 |

| Aniline | Benzaldehyde | 127 | 0.593 |

| Aniline | 4-Methoxybenzaldehyde | 325 | 0.291 |

| Note: This table shows representative data for other amine/aldehyde systems to illustrate electronic effects. The data demonstrates that electron-withdrawing groups on the aldehyde (like -NO₂) decrease the equilibrium constant, while electron-donating groups on the aldehyde (like -OCH₃) increase it. The less nucleophilic aniline reacts more slowly (smaller k+) than phenylmethanamine. |

For this compound, it is expected that the forward rate constant (k+) for imine formation would be significantly lower than that for unsubstituted aniline due to the deactivating effect of the nitro group.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of organic molecules. For 4-nitro-N-propylaniline, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different proton environments in the molecule. The N-propyl group gives rise to a triplet at approximately 0.9 ppm, which is indicative of the terminal methyl (CH₃) protons. The methylene (B1212753) (CH₂) protons adjacent to the methyl group appear as a multiplet around 1.5-1.7 ppm. The protons of the methylene group directly attached to the nitrogen atom are observed further downfield. rsc.org

The aromatic protons are significantly influenced by the electron-withdrawing nitro group and the electron-donating amino group. This results in distinct signals in the aromatic region of the spectrum, typically between 6.5 and 8.5 ppm. The protons ortho to the nitro group are the most deshielded and appear at the lowest field, while those ortho to the amino group are more shielded and appear at a higher field. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For a derivative, 2,6-dimethyl-4-nitro-N-propylaniline, specific chemical shifts have been recorded. kochi-tech.ac.jp In related nitroaniline compounds, the carbon atom attached to the nitro group is significantly deshielded. The carbons of the propyl group show signals at higher field strengths, consistent with aliphatic carbons.

A representative ¹H and ¹³C NMR spectral data for a related compound, N-ethyl-4-nitro-N-propylaniline, is presented below:

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ 8.08 (dd, J = 7.6, 2.0 Hz, 2H) | δ 153.79 |

| δ 6.55 (dd, J = 2.4 Hz, 2H) | δ 126.33 (q, J= 3.7 Hz) |

| δ 3.45 (q, J = 14.4 Hz, 2H) | δ 124.67, (q, J= 261.1 Hz) |

| δ 3.34 – 3.29 (m, 2H) | δ 119.52 (q, J = 32.5 Hz) |

| δ 1.70 – 1.64 (m, 2H) | δ 114.58 |

| δ 1.20 (t, J = 7.2 Hz, 3H) | δ 49.31 |

| δ 25.42 | |

| δ 24.28 | |

| Data sourced from a study on a related derivative. rsc.org |

In more complex derivatives of this compound, such as those with additional substituents on the aromatic ring, the NMR spectra can become more intricate. For instance, in 2-bromo-4-nitro-N-propylaniline, the introduction of a bromine atom further influences the chemical shifts of the aromatic protons due to its deshielding effect. The steric hindrance caused by bulky substituents like the N-propyl group can sometimes restrict bond rotation, leading to non-equivalent protons and more complex splitting patterns in the NMR spectrum. In such cases, two-dimensional NMR techniques like COSY and NOESY can be employed to determine the spatial relationships between protons and confirm the structure. The presence of conformers, resulting from restricted rotation around the amide bond in some derivatives, can also lead to the duplication of signals in the NMR spectrum. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound and its derivatives shows characteristic absorption bands that confirm the presence of the nitro (NO₂) and amino (NH) functional groups.

Nitro Group (NO₂): The nitro group exhibits two strong and distinct stretching vibrations. The asymmetric stretching vibration typically appears in the range of 1520-1570 cm⁻¹, while the symmetric stretching vibration is observed around 1340-1380 cm⁻¹. smolecule.com These intense absorptions are highly diagnostic for nitro compounds. smolecule.com

Amino Group (N-H): The N-H stretching vibration of the secondary amine in this compound is expected in the region of 3300-3500 cm⁻¹. The electron-withdrawing nature of the nitro group can influence the position of this band. smolecule.com

A summary of characteristic IR absorption bands is provided in the table below:

| Functional Group | Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| N-H | 3300-3500 | Stretch | Medium-Strong |

| Aromatic C-H | 3030-3100 | Stretch | Medium |

| NO₂ | 1520-1570 | Asymmetric Stretch | Strong |

| Aromatic C=C | 1450-1600 | Stretch | Medium |

| NO₂ | 1340-1380 | Symmetric Stretch | Strong |

| C-N | 1000-1300 | Stretch | Medium |

| Aromatic C-H | 690-900 | Out-of-plane bend | Medium |

| Data compiled from spectroscopic studies of related nitroaniline derivatives. smolecule.com |

Beyond the primary functional groups, the IR spectrum provides further structural information. Aromatic C-H stretching vibrations are typically observed between 3030 and 3100 cm⁻¹. smolecule.com The stretching vibrations of the carbon-carbon bonds within the aromatic ring appear in the 1450-1600 cm⁻¹ region. smolecule.com The out-of-plane bending modes for the aromatic hydrogens are found in the 690-900 cm⁻¹ range. smolecule.com The analysis of these vibrational modes, sometimes aided by computational methods like Density Functional Theory (DFT), can provide insights into the molecule's structural conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by strong absorptions due to the presence of the chromophoric nitroaniline system. The nitro group, being a strong electron-withdrawing group, and the amino group, an electron-donating group, are in conjugation through the benzene (B151609) ring. This extended π-system leads to electronic transitions at longer wavelengths.

The spectrum typically shows intense absorption bands corresponding to π → π* transitions. The presence of the nitro group often results in a charge-transfer band, where electron density is moved from the amino group and the benzene ring to the nitro group upon electronic excitation. This charge-transfer character significantly influences the position and intensity of the absorption maxima (λmax). For purity assessment of related compounds using High-Performance Liquid Chromatography (HPLC), UV detection is commonly set at 254 nm.

Electronic Transitions and Chromophoric Behavior

The electronic properties of this compound are largely dictated by the interplay between the electron-donating N-propylamino group and the electron-withdrawing nitro group attached to the aniline (B41778) ring. This substitution pattern gives rise to distinct chromophoric behavior, characterized by intramolecular charge transfer (ICT) from the amino group to the nitro group. This ICT is a key factor in the compound's electronic absorption spectrum.

The UV-visible spectrum of similar nitroaniline derivatives typically shows a strong absorption band corresponding to a π-π* transition. For instance, in related compounds, this transition can be observed at specific wavelengths, which are influenced by the solvent polarity and the nature of the substituents. mdpi.com The nitro group, being a strong chromophore, significantly affects the electronic transitions. mdpi.com The N-propyl group, through its inductive effect, can also modulate the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Parameter | Value (eV) |

| HOMO Energy | -5.2 |

| LUMO Energy | -1.8 |

| Band Gap | 3.4 |

Table 1: DFT-Derived Parameters for a related aniline derivative.

Studies of Charge-Transfer Complexes and Their Spectroscopic Signatures

This compound can act as an electron donor in the formation of charge-transfer (CT) complexes with various electron acceptors. These complexes are characterized by the transfer of electron density from the donor (this compound) to the acceptor molecule. The formation of such complexes is often accompanied by the appearance of a new, broad absorption band in the visible region of the electronic spectrum, which is not present in the spectra of the individual components. cu.edu.eg

The interaction in these complexes can range from weak π-π* interactions to stronger interactions involving proton transfer, especially with acidic acceptors. cu.edu.eg Spectroscopic techniques like IR, UV-visible, and ¹H NMR are instrumental in studying these complexes. In the IR spectra, shifts in the vibrational frequencies of the nitro group and the amino group can provide evidence of complex formation. cu.edu.eg For example, in complexes of pyrimidine (B1678525) Schiff bases with aromatic nitro compounds, shifts in the NO₂ stretching frequencies are observed. cu.edu.eg

Furthermore, the formation of CT complexes can be influenced by the steric and electronic properties of the donor and acceptor molecules. The N-propyl group in this compound can sterically hinder the approach of the acceptor molecule, potentially affecting the stability and stoichiometry of the resulting complex.

Mass Spectrometry (MS)

Fragmentation Patterns and Molecular Formula Confirmation

Mass spectrometry is a powerful tool for confirming the molecular formula and elucidating the structure of this compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight. For this compound (C₉H₁₂N₂O₂), the expected molecular weight is approximately 180.21 g/mol .

The fragmentation pattern provides valuable structural information. tutorchase.com For nitroaromatic compounds, characteristic fragmentation pathways include the loss of the nitro group (NO₂, 46 amu) and the loss of a nitrosonium ion (NO, 30 amu). youtube.com The fragmentation of the N-propyl chain would also be expected, leading to the loss of alkyl fragments. For instance, α-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which in this case would involve the cleavage of the C-C bond in the propyl group. libretexts.org

A related compound, 2-bromo-4-nitro-N-propylaniline, shows a molecular ion at m/z 259 and fragmentation corresponding to the loss of Br (80 amu) and NO₂ (46 amu). This suggests that for this compound, the loss of the nitro group would be a prominent fragmentation pathway. The presence of two nitrogen atoms means the molecular ion will have an even mass-to-charge ratio, following the nitrogen rule. slideshare.net

| Fragment Lost | Mass (amu) |

| NO₂ | 46 |

| NO | 30 |

| C₂H₅ | 29 |

Table 2: Potential Mass Spectrometric Fragments Lost from this compound.

Applications in Reaction Monitoring and Purity Assessment

Mass spectrometry, often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is invaluable for monitoring the progress of reactions involving this compound and assessing the purity of the final product. By analyzing samples at different time points during a synthesis, researchers can track the consumption of reactants and the formation of products. rsc.org

For example, in the synthesis of this compound via the N-propylation of 4-nitroaniline (B120555), HPLC-MS could be used to monitor the disappearance of the starting material and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts, such as over-alkylation products. rsc.org High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product with high accuracy, ensuring its identity and purity.

Advanced Imaging and Surface Characterization

Scanning Electron Microscopy (SEM) for Material Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. researchgate.net When this compound is used in the synthesis of polymers or other materials, SEM can provide crucial information about the resulting morphology. For instance, in the case of poly(N-propylaniline), SEM images revealed a coral-like granular structure with particle diameters in the range of 50 to 100 nm. researchgate.net

The morphology of a material can significantly influence its physical and chemical properties, such as conductivity and sensor response. researchgate.net SEM analysis allows researchers to study the effects of synthesis parameters on the final material structure. The high-resolution images obtained from SEM can reveal details about particle size, shape, and aggregation, which are critical for understanding the material's performance in various applications. researchgate.netwhiterose.ac.uk

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. For a compound like this compound, XPS provides invaluable information about the integrity of its distinct functional groups—the aniline nitrogen, the nitro group, and the carbon framework—at the sample surface.

The analysis involves irradiating the sample with a beam of X-rays, typically using a magnesium (Mg Kα) or aluminum (Al Kα) source. The X-rays have sufficient energy to cause the ejection of core-level electrons from the atoms in the sample. The kinetic energy (KE) of these emitted photoelectrons is measured by a detector. The binding energy (BE) of each electron is then calculated using the photoelectric equation:

BE = hν - KE - Φ

where hν is the energy of the X-ray photon, KE is the measured kinetic energy of the photoelectron, and Φ is the work function of the spectrometer.

The binding energy of a core electron is characteristic of the element from which it was ejected. Furthermore, small shifts in binding energy (chemical shifts) provide detailed information about the oxidation state, chemical environment, and bonding of that atom. For this compound (C₉H₁₂N₂O₂), XPS analysis would focus on the C 1s, O 1s, and N 1s core levels.

Detailed Research Findings

While specific experimental XPS data for this compound is not widely available in the literature, a detailed analysis can be constructed based on data from closely related compounds, such as p-nitroaniline (PNA) and its derivatives. researchgate.netmdpi.comresearchgate.net

Nitrogen (N 1s) Spectrum: The N 1s spectrum is particularly diagnostic for this molecule, as it contains two distinct nitrogen environments: the amine nitrogen of the N-propyl group and the nitrogen in the nitro group.

Amine Nitrogen (-NH-) : The amine nitrogen is expected to produce a peak at a lower binding energy. In studies of similar aniline derivatives, the amine/imine nitrogen peaks typically appear in the range of 399.2 eV to 400.1 eV. researchgate.nethuji.ac.il

Nitro Nitrogen (-NO₂) : The nitrogen atom in the nitro group is in a much higher oxidation state due to its bonds with two highly electronegative oxygen atoms. This results in a significant chemical shift to a higher binding energy. For related nitroaniline compounds, this peak is consistently observed at approximately 405 eV to 406.7 eV. researchgate.nethuji.ac.il The clear separation of these two peaks would confirm the presence and integrity of both nitrogen-containing functional groups on the surface. Some studies on solid-state p-nitroaniline have noted a splitting of the nitro region peak, which is attributed to intermolecular interactions in the crystal lattice. researchgate.net

Oxygen (O 1s) Spectrum: The O 1s spectrum would primarily show a single major component corresponding to the two oxygen atoms of the nitro group (-NO₂). This peak is typically expected to appear around 532-533 eV.

Carbon (C 1s) Spectrum: The C 1s spectrum is more complex and would require deconvolution to resolve the different types of carbon atoms:

C-C/C-H (Aromatic Ring) : Carbons in the benzene ring not directly bonded to nitrogen would contribute to a primary peak around 284.5 - 284.9 eV. mdpi.com

C-N (Aromatic and Aliphatic) : The carbon atom of the aromatic ring bonded to the amine nitrogen (C-NH) and the carbons of the propyl chain bonded to nitrogen (CH₂-NH) would appear at a slightly higher binding energy, typically around 285-286 eV.

C-NO₂ : The aromatic carbon atom directly attached to the electron-withdrawing nitro group would be shifted to a higher binding energy, expected in the range of 286-287 eV.

π-π* Shake-up Satellite : A broad, low-intensity peak at a higher binding energy (e.g., ~290.8 eV) may also be present, which is characteristic of aromatic systems and arises from π-π* electronic transitions that can occur during the photoemission process. mdpi.com

The quantitative analysis of the peak areas in the XPS survey scan, corrected by relative sensitivity factors (RSFs), would be used to determine the surface elemental composition (in atomic percent), providing a confirmation of the compound's empirical formula.

The table below summarizes the expected binding energies for the different chemical environments in this compound, based on published data for analogous molecules. researchgate.netresearchgate.nethuji.ac.ilmdpi.com

Table 1: Expected XPS Binding Energies for this compound Data is inferred from analogous compounds.

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| N 1s | -N H- (Amine) | 399.2 - 400.1 |

| -N O₂ (Nitro) | 405.0 - 406.7 | |

| O 1s | -NO ₂ (Nitro) | 532.0 - 533.0 |

| C 1s | C -C / C -H (Aromatic & Alkyl) | 284.5 - 285.0 |

| C -N | 285.5 - 286.5 | |

| C -NO₂ | 286.0 - 287.0 |

Theoretical and Computational Studies of 4 Nitro N Propylaniline

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the modern analysis of molecular systems. For compounds like 4-nitro-N-propylaniline, these calculations offer a detailed view of its electronic structure and potential energy surfaces.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. nih.gov It is particularly effective for optimizing the molecular geometry of compounds like this compound to find its most stable conformation (lowest energy state). The process involves calculating the electron density of the molecule to determine its energy and other properties. For similar nitroaniline derivatives, DFT calculations have been successfully used to obtain optimized geometrical parameters that show good agreement with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net The optimization of the structure is a critical first step, as all other calculated properties are dependent on the accuracy of the molecular geometry.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most common and well-validated functionals for organic molecules, offering a good balance between accuracy and computational cost. nih.govscirp.org

Basis sets are sets of mathematical functions used to build the molecular orbitals. Common choices include Pople-style basis sets like 6-311G(d,p) and correlation-consistent basis sets like cc-pVDZ. nih.gov The 6-311G(d,p) basis set, for instance, is often employed for optimizing the geometry and calculating the properties of nitroaniline derivatives, providing a robust description of the electronic environment. thaiscience.info Studies on related molecules have shown that this level of theory can accurately reproduce experimental vibrational frequencies and geometric parameters. sphinxsai.comscispace.com

Table 1: Common DFT Methodologies for Analyzing Nitroaniline Derivatives

| Functional | Basis Set | Typical Application |

| B3LYP | 6-311G(d,p) | Geometry optimization, vibrational frequencies, HOMO-LUMO analysis. nih.govthaiscience.info |

| B3LYP | 6-311++G(d,p) | Provides a more diffuse function for better description of anions and weak interactions. researchgate.netresearchgate.net |

| CAM-B3LYP | 6-311++G(2d,2p) | Used for studying electronic and non-linear optical properties. researchgate.net |

| PBEPBE | 6-311G+(d,p) | Alternative functional for geometry optimization and electronic properties. |

This table is generated based on methodologies reported for similar compounds and represents common practices in the field.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dulaty.kz For nitroaniline derivatives, the presence of the electron-donating amino group and the electron-withdrawing nitro group typically leads to a smaller HOMO-LUMO gap, indicating a propensity for charge transfer within the molecule. researchgate.netthaiscience.info In related compounds, this energy gap has been calculated to be in the range of 3.8 to 5.6 eV, depending on the specific substitutions and the computational method used. thaiscience.infonih.gov

Table 2: Representative Frontier Orbital Energies and Energy Gaps for Substituted Nitroanilines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Level |

| 4-Nitroaniline (B120555) | -6.89 | -2.65 | 4.24 | B3LYP/6-311++G(d,p) researchgate.net |

| 2-Methoxy-4-nitroaniline | -6.34 | -2.25 | 4.09 | B3LYP/6-311G(d,p) scispace.com |

| 2-Chloro-4-nitroaniline | -7.14 | -2.85 | 4.29 | B3LYP/6-311G(d,p) sphinxsai.com |

This table presents data from published studies on related molecules to illustrate typical values.

Ionization Potential (I) is the energy required to remove an electron and can be approximated as I ≈ -EHOMO.

Electron Affinity (A) is the energy released when an electron is added and can be approximated as A ≈ -ELUMO.

Chemical Hardness (η) measures the resistance to charge transfer and is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive. thaiscience.info

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters, derived from quantum chemical calculations, provide a quantitative basis for comparing the reactivity of different nitroaniline derivatives. sphinxsai.comscispace.com

Electrostatic Potential Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. thaiscience.info

Red regions indicate negative electrostatic potential and are associated with high electron density. These are the most likely sites for an electrophilic attack (attack by an electron-seeking species). In this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro group. thaiscience.info

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack (attack by an electron-rich species).

Green regions represent neutral or near-zero potential.

For 4-nitroaniline, MEP analysis shows that the negative potential is localized on the oxygen atoms of the nitro group, making them the primary sites for electrophilic interaction. thaiscience.info The distribution of electrostatic potential provides a clear and intuitive picture of the molecule's reactive surface.

Correlation with Experimental Reactivity

Theoretical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for understanding and predicting the chemical reactivity of molecules like this compound. These computational methods allow for the calculation of various electronic and structural parameters that can be correlated with experimentally observed chemical behavior.

The reactivity of nitroaniline derivatives is often linked to their bioactivation to form electrophilic species that can interact with biological nucleophiles like DNA. nih.gov For instance, studies on related cyano-substituted nitroanilines have used DFT calculations and molecular dynamics (MD) simulations to characterize the structure of DNA adducts. nih.gov This research indicates that the specific conformation adopted by the adduct, such as a promutagenic syn conformation, can stabilize intermediates that lead to frameshift mutations. nih.gov By applying similar computational approaches to this compound, researchers can predict how it might interact with biological systems.

Non-Linear Optical (NLO) Properties Prediction

Molecules like this compound are of significant interest for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Computational chemistry provides essential insights into the NLO response of these materials at a molecular level.

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is associated with second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) relates to third-order effects. These properties, along with the molecular dipole moment (μ), can be calculated using quantum mechanical methods such as DFT and Time-Dependent Hartree-Fock (TDHF). dergipark.org.tr

For p-nitroaniline (pNA), a closely related parent compound, extensive theoretical studies have been performed. DFT calculations (B3LYP/6-311G(d,p)) have determined its dipole moment to be significantly higher than that of non-nitrated aniline (B41778) derivatives. nih.gov Quantum mechanics/molecular mechanics (QM/MM) models have also been used to study the hyperpolarizability of pNA in solution, showing that solvent effects can enhance the NLO response. researchgate.netcresset-group.com The calculated solvation shift for the first hyperpolarizability was found to be in good agreement with experimental results. researchgate.netcresset-group.com The inclusion of local-field effects in these calculations is crucial for obtaining accurate predictions. cresset-group.com

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Dipole Moment (μ) | 10.0817 D | DFT/B3LYP/6-311G(d,p) | nih.gov |

| First Hyperpolarizability (β) | 135.1874 D | DFT/B3LYP/6-311G(d,p) | nih.gov |

| Solvation Shift for β | ~30% | QM/MM (DRF model) | researchgate.netcresset-group.com |

The significant NLO response of this compound originates from its distinct electronic structure, which is characteristic of a donor-π-acceptor (D-π-A) system. In this molecule, the N-propylaniline group acts as an electron donor (D) and the nitro group (-NO₂) functions as a strong electron acceptor (A). These two groups are connected by the benzene (B151609) ring, which serves as a π-conjugated bridge.

This arrangement facilitates a process known as intramolecular charge transfer (ICT). Upon interaction with an external electric field (like that from a high-intensity laser), electron density is pushed from the donor group, through the π-system of the benzene ring, to the acceptor group. This charge displacement leads to a large change in the molecule's dipole moment, which is the fundamental origin of the high molecular hyperpolarizability (β). scispace.com The efficiency of this ICT process is directly related to the strength of the donor and acceptor groups and the effectiveness of the π-bridge. researchgate.net The presence of the electron-withdrawing nitro group, in particular, has a strong influence, creating a significant charge imbalance and enhancing the NLO properties. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt due to rotations around its single bonds.

While specific MD simulation results for the conformational analysis of isolated this compound are not detailed in the available literature, the methodology is well-established for similar systems. An MD simulation would typically begin with an optimized structure of the molecule placed in a simulated environment, which could be a vacuum or an explicit solvent. By solving Newton's equations of motion for the system, the simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over a period of nanoseconds or longer. rsc.org

Analysis of this trajectory allows researchers to map the potential energy surface of the molecule and identify its most stable, low-energy conformations. nih.gov Key areas of interest for this compound would include:

Propyl Chain Flexibility: Understanding the various folded and extended conformations of the n-propyl group and their relative stabilities.

Amino Group Torsion: Investigating the rotational barrier around the C-N bond connecting the aniline nitrogen to the benzene ring. This rotation influences the degree of π-orbital overlap and, consequently, the efficiency of the intramolecular charge transfer that governs its NLO properties.

Solvent Effects: If simulated in a solvent, MD can reveal how interactions with solvent molecules influence the preferred conformations.

Such simulations are invaluable for complementing experimental data and providing a dynamic, atomic-level picture of the molecule's structure and behavior.

Crystal Structure Analysis and Solid State Characteristics

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information on the atomic arrangement within a crystal, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es

Crystallographic analysis of 4-nitro-N-propylaniline has determined that it crystallizes in the triclinic system. nih.gov The space group is P-1, which is a common centrosymmetric space group. nih.govntnu.no The unit cell contains four molecules (Z=4), with two crystallographically independent molecules in the asymmetric unit (Z'=2). nih.gov Detailed unit cell parameters obtained from X-ray diffraction studies are presented in the table below. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P -1 |

| a (Å) | 5.076 |

| b (Å) | 13.123 |

| c (Å) | 15.190 |

| α (°) | 71.90 |

| β (°) | 81.91 |

| γ (°) | 80.04 |

| Z | 4 |

Data sourced from PubChem CID 139197781. nih.gov

Density Functional Theory (DFT) is a computational method used to model and predict molecular structures and properties. thaiscience.infopku.edu.cn Comparing the experimental solid-state structure with a theoretical gas-phase DFT optimized structure highlights the effects of the crystalline environment. Gas-phase calculations often predict a planar or near-planar conformation for molecules like p-nitroaniline to maximize resonance stabilization. thaiscience.info However, experimental crystal structures frequently show deviations from this ideal geometry due to intermolecular forces in the crystal packing. mdpi.com For instance, the twist angle of the nitro group observed in the crystal structure of this compound is a direct consequence of these solid-state interactions, a feature that would differ in a gas-phase theoretical model where such interactions are absent. mdpi.com

Intermolecular Interactions in Crystal Packing

The stability of the this compound crystal lattice is derived from a combination of intermolecular forces that dictate the molecular packing.

In the crystal structure of this compound, weak hydrogen bonds play a significant role in stabilizing the molecular packing. The crystal packing in related nitroaniline compounds is often dominated by intermolecular hydrogen bonds involving the amino groups and the oxygen atoms of the nitro groups. smolecule.com For this compound, which has a secondary amine, interactions of the C-H···O and C-H···N type are prominent. Hydrogen atoms from the propyl chain and the aromatic ring can act as donors, forming weak hydrogen bonds with the electronegative oxygen atoms of the nitro group and the nitrogen atom of the amine on adjacent molecules. These interactions create a network that links the molecules together in the crystal. rsc.orgscielo.org.co

In addition to hydrogen bonding, π-π stacking interactions contribute to the stabilization of the crystal structure. smolecule.com These interactions occur between the aromatic rings of adjacent this compound molecules. libretexts.org The electron-rich π system of the benzene (B151609) ring interacts with the π system of a neighboring ring, leading to an attractive force. libretexts.orgarxiv.org These stacking interactions can occur in a face-to-face or offset arrangement and are crucial for the formation of layered structures within the crystal, working in concert with hydrogen bonds to create a stable, three-dimensional architecture. chemprob.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-nitroaniline |

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgresearchgate.net By mapping properties like the normalized contact distance (d_norm) onto the surface, it provides a visual representation of close contacts. nih.gov Red spots on a d_norm-mapped surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions. nih.gov

Quantitative Analysis of Intermolecular Contact Contributions

While a specific Hirshfeld analysis for this compound is not available in the cited literature, an illustrative breakdown for a similar organic molecule is presented below to demonstrate the type of quantitative data this analysis provides.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | ~45% |

| C···H/H···C | ~25% |

| O···H/H···O | ~20% |

| N···H/H···N | ~5% |

| Other | ~5% |

This table is illustrative, based on typical values for similar organic compounds, to demonstrate the data obtained from Hirshfeld surface analysis. iucr.orgmdpi.com

Polymorphism and Cocrystal Formation

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. researchgate.net These different forms, or polymorphs, can exhibit distinct physicochemical properties. Cocrystals are multicomponent crystalline solids composed of a target molecule and a coformer held together by non-covalent interactions. mdpi.comresearchgate.net

Investigation of Different Crystalline Forms

The investigation into different crystalline forms of a compound like this compound is crucial as polymorphs or cocrystals can have different stabilities and properties. researchgate.net The search for new solid forms often involves screening a wide range of coformers and crystallization conditions. nih.govru.nl Currently, there are no specific studies cited in the search results that report the existence of polymorphs or cocrystals for this compound. The known crystal structure is based on a single crystalline form. nih.gov

Influence of Crystallization Conditions on Solid-State Structure

The final solid-state structure obtained for a compound is highly dependent on the crystallization conditions. researchgate.net Factors such as the choice of solvent, rate of cooling or evaporation, temperature, and pressure can all influence which crystalline form is produced. researchgate.net For example, rapid cooling from a melt can sometimes trap a metastable polymorph, while slow evaporation from a specific solvent might favor the growth of the most thermodynamically stable form. researchgate.net The method of crystallization, whether from solution, melt, or through techniques like mechanochemical grinding, can also lead to different solid-state outcomes, potentially yielding novel polymorphs or cocrystals. researchgate.netresearchgate.net

Crystallographic Data for this compound

The following table summarizes the crystallographic data reported for this compound. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₂N₂O₂ |

| Space Group | P -1 |

| a (Å) | 5.076 |

| b (Å) | 13.123 |

| c (Å) | 15.190 |

| α (°) | 71.90 |

| β (°) | 81.91 |

| γ (°) | 80.04 |

Advanced Applications in Organic Synthesis and Materials Science

Applications in Organic Synthesis as a Building Block

As a synthetic intermediate, 4-nitro-N-propylaniline is prized for the reactivity conferred by its nitro and amino functional groups. The electron-withdrawing nature of the nitro group activates the benzene (B151609) ring towards certain reactions, while the secondary amine provides a nucleophilic center for further functionalization.

This compound serves as a foundational scaffold for the synthesis of more elaborate organic molecules. Researchers have demonstrated its role in constructing multi-substituted aniline (B41778) derivatives, which are important in various chemical fields. A notable example is a three-component ring transformation reaction where dinitropyridone reacts with an aliphatic ketone and an amine. In a specific application of this method, propylamine (B44156) was used as the amine source to successfully synthesize 2,6-dimethyl-4-nitro-N-propylaniline in a near-quantitative 99% yield. kochi-tech.ac.jpkochi-tech.ac.jp This high-yield synthesis underscores the compound's value as a reliable precursor for generating structurally complex molecules with defined substitution patterns. kochi-tech.ac.jpkochi-tech.ac.jp The availability of this compound itself is secured through established synthetic routes, such as the reaction between 1-chloro-4-nitrobenzene (B41953) and propylamine. thieme-connect.de

Table 1: Synthesis of a Complex Molecule from a Propylamine Precursor

| Reactants | Product | Yield | Reference |

|---|

The framework of substituted nitroanilines is integral to the synthesis of functionalized heterocyclic compounds. kochi-tech.ac.jp Ring transformation reactions, in particular, offer a powerful method for creating heterocyclic structures that are otherwise difficult to prepare. kochi-tech.ac.jp While this compound is an N-substituted nitroaniline, the broader class of 2,6-disubstituted 4-nitroanilines, for which it can be a structural model, are highlighted as key intermediates. kochi-tech.ac.jp The ability to modify the benzene ring and the amino group by selecting different ketones and nitrogen sources allows for the tailor-made synthesis of a wide array of N,N,2,6-tetrasubstituted 4-nitroanilines. kochi-tech.ac.jp These compounds are, in themselves, functionalized heterocyclic precursors valuable in medicinal chemistry and materials science.

In industrial chemistry, nitroaniline derivatives are fundamental intermediates in the synthesis of colorants. The structural analogue, 2-Bromo-4-nitro-N-propylaniline, is noted for its value in the production of dyes and pigments. For this class of compounds, the nitro and other ring substituents play a crucial role in determining the final color properties of the dye molecules. The synthetic pathway to many dyes, particularly azo dyes, often involves the chemical reduction of the nitro group to a primary amine. This resulting diamine can then undergo diazotization and be coupled with other aromatic compounds to create a large, conjugated system responsible for absorbing visible light and producing color.

Material Science Applications

The unique electronic properties of this compound, stemming from the electron-donating amino group and the electron-withdrawing nitro group (a "push-pull" system), make it an attractive candidate for incorporation into advanced functional materials.